molecular formula C8H12O2 B6203213 5-oxaspiro[3.4]octane-6-carbaldehyde CAS No. 1880817-17-3

5-oxaspiro[3.4]octane-6-carbaldehyde

Cat. No. B6203213
CAS RN: 1880817-17-3
M. Wt: 140.2
InChI Key:
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Description

5-Oxaspiro[3.4]octane-6-carbaldehyde (5-OSCA) is a naturally occurring compound found in many plants and is known to possess a variety of biological activities. It has been studied as an antifungal, anti-inflammatory, and antioxidant agent, and is now being explored for its potential therapeutic benefits in treating a range of human diseases.

Scientific Research Applications

5-oxaspiro[3.4]octane-6-carbaldehyde has been studied for its potential therapeutic benefits in a variety of diseases and conditions, including cancer, diabetes, Alzheimer’s disease, and autoimmune diseases. It has also been investigated for its potential to protect against oxidative stress and for its anti-inflammatory and antifungal properties.

Mechanism of Action

The exact mechanism of action of 5-oxaspiro[3.4]octane-6-carbaldehyde is not yet fully understood. However, it has been suggested that 5-oxaspiro[3.4]octane-6-carbaldehyde may act as an antioxidant by scavenging reactive oxygen species and as an anti-inflammatory by modulating the activity of inflammatory mediators. Additionally, 5-oxaspiro[3.4]octane-6-carbaldehyde has been shown to inhibit the growth of certain fungi, suggesting that it may have antifungal activity.
Biochemical and Physiological Effects
5-oxaspiro[3.4]octane-6-carbaldehyde has been shown to possess a variety of biochemical and physiological effects. In animal models, 5-oxaspiro[3.4]octane-6-carbaldehyde has been shown to reduce inflammation, inhibit the growth of certain fungi, and protect against oxidative stress. Additionally, 5-oxaspiro[3.4]octane-6-carbaldehyde has been shown to reduce the risk of certain cancers, reduce the risk of diabetes, and reduce the risk of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 5-oxaspiro[3.4]octane-6-carbaldehyde in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated from a variety of sources. Additionally, 5-oxaspiro[3.4]octane-6-carbaldehyde is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 5-oxaspiro[3.4]octane-6-carbaldehyde in laboratory experiments. For instance, 5-oxaspiro[3.4]octane-6-carbaldehyde is not soluble in water and must be dissolved in organic solvents in order to be used in experiments. Additionally, 5-oxaspiro[3.4]octane-6-carbaldehyde is not very soluble in most organic solvents and must be used in relatively high concentrations in order to be effective.

Future Directions

There are a number of potential future directions for 5-oxaspiro[3.4]octane-6-carbaldehyde research. These include further studies of its mechanism of action, its potential therapeutic benefits in humans, and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal concentrations of 5-oxaspiro[3.4]octane-6-carbaldehyde for use in laboratory experiments and in clinical trials. Additionally, further studies are needed to determine the safety and efficacy of 5-oxaspiro[3.4]octane-6-carbaldehyde in humans. Finally, further research is needed to explore the potential for 5-oxaspiro[3.4]octane-6-carbaldehyde to be used in combination with other compounds for the treatment of various diseases.

Synthesis Methods

5-oxaspiro[3.4]octane-6-carbaldehyde can be synthesized from the reaction of 2-oxaspiro[3.4]octane-6-carbaldehyde (2-OSCA) with acetic anhydride in the presence of pyridine. The reaction produces a mixture of 5-oxaspiro[3.4]octane-6-carbaldehyde and 2-OSCA, which can be separated by column chromatography. The resulting 5-oxaspiro[3.4]octane-6-carbaldehyde can then be isolated from the reaction mixture and further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclohexene", "Sodium borohydride", "Acetic acid", "Chloroacetaldehyde", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Cyclohexene is reacted with sodium borohydride in the presence of acetic acid to yield cyclohexanol.", "Chloroacetaldehyde is reacted with sodium hydroxide to yield 2-chloroethanol.", "Cyclohexanol is reacted with 2-chloroethanol in the presence of sodium hydroxide to yield 5-chloro-6-hydroxyhexan-2-one.", "5-chloro-6-hydroxyhexan-2-one is reacted with sodium hydroxide to yield 5-chloro-6-oxohexanoate.", "5-chloro-6-oxohexanoate is reacted with sodium hydroxide to yield 5-chloro-6-oxohexanoic acid.", "5-chloro-6-oxohexanoic acid is reacted with sodium hydroxide to yield 5-chloro-6-oxohexanoate.", "5-chloro-6-oxohexanoate is reacted with sodium hydroxide to yield 5-chloro-6-oxohexan-1-ol.", "5-chloro-6-oxohexan-1-ol is reacted with sodium hydroxide to yield 5-chloro-6-oxaspiro[3.4]octan-1-ol.", "5-chloro-6-oxaspiro[3.4]octan-1-ol is oxidized with sodium chlorite to yield 5-oxaspiro[3.4]octan-1-al.", "5-oxaspiro[3.4]octan-1-al is reacted with sodium hydroxide to yield 5-oxaspiro[3.4]octan-1-olate.", "5-oxaspiro[3.4]octan-1-olate is reacted with hydrochloric acid to yield 5-oxaspiro[3.4]octan-1-ol.", "5-oxaspiro[3.4]octan-1-ol is oxidized with sodium chlorite to yield 5-oxaspiro[3.4]octane-6-carbaldehyde." ] }

CAS RN

1880817-17-3

Product Name

5-oxaspiro[3.4]octane-6-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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